molecular formula C11H19N3O2 B13540412 Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate CAS No. 1342433-97-9

Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate

Cat. No.: B13540412
CAS No.: 1342433-97-9
M. Wt: 225.29 g/mol
InChI Key: RVCJTISXGXNZHR-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an amino group, a methyl ester, and a propyl-substituted imidazole ring. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate typically involves the formation of the imidazole ring followed by the introduction of the amino and ester groups. One common method involves the reaction of a substituted aldehyde with an amine and an isocyanide in the presence of a catalyst to form the imidazole ring. The resulting intermediate is then reacted with methyl chloroformate to introduce the ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The amino and ester groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate is unique due to its specific substitution pattern, which can influence its binding interactions and biological activities. The presence of the propyl group can enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties .

Properties

CAS No.

1342433-97-9

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-amino-4-(2-propylimidazol-1-yl)butanoate

InChI

InChI=1S/C11H19N3O2/c1-3-4-10-13-6-8-14(10)7-5-9(12)11(15)16-2/h6,8-9H,3-5,7,12H2,1-2H3

InChI Key

RVCJTISXGXNZHR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CN1CCC(C(=O)OC)N

Origin of Product

United States

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